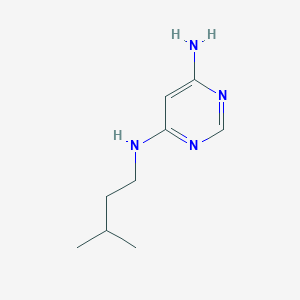
2-叠氮-1-(2,5-二甲基苯基)乙-1-酮
描述
2-Azido-1-(2,5-dimethylphenyl)ethan-1-one is a useful research compound. Its molecular formula is C10H11N3O and its molecular weight is 189.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Azido-1-(2,5-dimethylphenyl)ethan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Azido-1-(2,5-dimethylphenyl)ethan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
杂环化合物合成
2-叠氮-1-(2,5-二甲基苯基)乙-1-酮是合成各种杂环化合物的宝贵中间体。 这些化合物因其生物学和药理学性质在药物化学中至关重要 。该化合物中的叠氮基团可以进行各种环加成反应,从而形成多种杂环,例如三唑,这些三唑以其稳定性和潜在的药物应用而闻名。
点击化学应用
该化合物用于点击化学反应,特别是铜(I)催化的炔烃-叠氮基环加成 (CuAAC)。 由于其高度特异性和产率,该反应广泛应用于创建新材料和生物偶联物 。该反应得到的1,2,3-三唑已在开发新药和农药中得到应用。
药物开发
由于其能够形成各种杂环,2-叠氮-1-(2,5-二甲基苯基)乙-1-酮在开发新药方面起着重要作用。 它已被用于合成具有抗过敏、抗组胺、抗菌、抗HIV和抗肿瘤活性的化合物 。这种多功能性使其成为药物化学研究中的重要化合物。
农药研究
在农药化学中,该化合物用于开发新的杀虫剂和除草剂。 从该叠氮酮获得的三唑衍生物对多种植物病原体表现出良好的抗增殖活性,有助于保护作物并提高农业生产力 。
材料科学
在材料科学中,2-叠氮-1-(2,5-二甲基苯基)乙-1-酮可用于将叠氮官能团引入聚合物或表面。 这种官能化允许通过点击化学进行进一步的修饰,从而开发出具有特定性能(如增强的耐用性或化学抗性)的先进材料 。
蛋白质修饰
该化合物的叠氮基团可以引入蛋白质,为通过点击化学进行生物偶联提供一个“手柄”。 这种应用在蛋白质组学领域特别有用,因为它能够对蛋白质进行标记和跟踪,以及创建基于蛋白质的治疗剂 。
作用机制
Mode of Action
- One possible mode of action involves the reaction of 2-Azido-1-(2,5-dimethylphenyl)ethan-1-one with hydrazine derivatives (such as hydroxylamine) to form hydrazones. The nitrogen atom in hydrazones acts as a nucleophile, attacking the carbonyl carbon of the ketone group. This results in the formation of a stable C=N bond. The hydrazone formation is essentially irreversible due to the dehydration step during the reaction, driving the equilibrium toward product formation .
Pharmacokinetics
- Information on absorption is not available. No data on volume of distribution. Limited information on metabolism and excretion. The compound’s ADME properties remain largely unexplored .
生化分析
Biochemical Properties
2-Azido-1-(2,5-dimethylphenyl)ethan-1-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds. The nature of these interactions often involves the formation of covalent bonds between the azido group of 2-Azido-1-(2,5-dimethylphenyl)ethan-1-one and the active sites of the enzymes, leading to enzyme inhibition or modification .
Cellular Effects
The effects of 2-Azido-1-(2,5-dimethylphenyl)ethan-1-one on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, 2-Azido-1-(2,5-dimethylphenyl)ethan-1-one has been shown to inhibit the NF-κB signaling pathway, which plays a crucial role in inflammation and immune responses. This inhibition leads to reduced expression of pro-inflammatory genes and altered cellular metabolism .
Molecular Mechanism
At the molecular level, 2-Azido-1-(2,5-dimethylphenyl)ethan-1-one exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. One notable mechanism involves the covalent modification of cysteine residues in target proteins, resulting in changes in protein function and gene expression. Additionally, 2-Azido-1-(2,5-dimethylphenyl)ethan-1-one can induce oxidative stress by generating reactive oxygen species, further influencing cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Azido-1-(2,5-dimethylphenyl)ethan-1-one change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 2-Azido-1-(2,5-dimethylphenyl)ethan-1-one is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to reduced efficacy. Long-term exposure to the compound has been associated with sustained inhibition of specific cellular pathways and potential cytotoxicity .
Dosage Effects in Animal Models
The effects of 2-Azido-1-(2,5-dimethylphenyl)ethan-1-one vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and can modulate specific biochemical pathways without causing significant adverse effects. At high doses, 2-Azido-1-(2,5-dimethylphenyl)ethan-1-one can induce toxic effects, including liver damage and oxidative stress. Threshold effects have been observed, where the compound’s impact on cellular function becomes pronounced only above certain concentration levels .
Metabolic Pathways
2-Azido-1-(2,5-dimethylphenyl)ethan-1-one is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. The compound can undergo biotransformation, leading to the formation of various metabolites. These metabolic processes can affect the compound’s activity and toxicity. Additionally, 2-Azido-1-(2,5-dimethylphenyl)ethan-1-one can influence metabolic flux and alter metabolite levels in cells .
Transport and Distribution
The transport and distribution of 2-Azido-1-(2,5-dimethylphenyl)ethan-1-one within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes and accumulate in certain tissues. Its distribution is influenced by factors such as lipophilicity and molecular size. The interaction with transporters and binding proteins can affect the compound’s localization and accumulation within cells .
Subcellular Localization
2-Azido-1-(2,5-dimethylphenyl)ethan-1-one exhibits specific subcellular localization patterns. It can be targeted to particular cellular compartments or organelles through targeting signals or post-translational modifications. For instance, the compound may localize to the mitochondria, where it can influence mitochondrial function and induce apoptosis. The subcellular localization of 2-Azido-1-(2,5-dimethylphenyl)ethan-1-one is crucial for its activity and function within cells.
属性
IUPAC Name |
2-azido-1-(2,5-dimethylphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O/c1-7-3-4-8(2)9(5-7)10(14)6-12-13-11/h3-5H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABGNEDNKOPTYKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)CN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[1-(2-Ethylbutanoyl)piperidin-4-yl]acetic acid](/img/structure/B1469983.png)
![1-{[(butan-2-yl)carbamoyl]methyl}-1H-pyrrole-3-carboxylic acid](/img/structure/B1469985.png)
![6-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)pyrimidin-4-amine](/img/structure/B1469988.png)

![N-[(1R)-1-phenylethyl]oxolan-3-amine](/img/structure/B1469990.png)

![1-[2-(Methylsulfanyl)benzoyl]piperazine](/img/structure/B1469993.png)
![1-[(2-chlorophenyl)methyl]-1H-pyrrole-3-carboxylic acid](/img/structure/B1469995.png)



![2-[1-(Thiophene-3-carbonyl)piperidin-4-yl]acetic acid](/img/structure/B1470004.png)


